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Compound of Interest

Compound Name:
4,5-Dichloro-2-

(methylsulfanyl)pyrimidine

Cat. No.: B1316840 Get Quote

An In-depth Technical Guide to 4,5-Dichloro-2-(methylsulfanyl)pyrimidine

Authored for: Researchers, Scientists, and Drug
Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity,

and key experimental protocols for 4,5-Dichloro-2-(methylsulfanyl)pyrimidine. This

heterocyclic compound serves as a versatile building block in synthetic organic chemistry,

particularly in the development of novel pharmaceutical agents and functional materials. Its

unique substitution pattern offers multiple reaction sites for derivatization.

Core Chemical Properties
4,5-Dichloro-2-(methylsulfanyl)pyrimidine is a substituted pyrimidine ring, a class of

compounds of significant interest in medicinal chemistry due to their presence in a wide array

of biologically active molecules.[1] The electron-deficient nature of the pyrimidine ring, further

enhanced by the two chloro substituents, dictates its chemical behavior.

Table 1: Physicochemical and Structural Data
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Property Value Source

IUPAC Name
4,5-dichloro-2-
(methylthio)pyrimidine

CAS Number 99469-85-9 [2]

Molecular Formula C₅H₄Cl₂N₂S [2]

Molecular Weight 195.07 g/mol [2]

Appearance Light brown solid [2]

| Canonical SMILES | CSC1=NC(=C(C(=N1)Cl)Cl) | |

Note: Data such as melting point, boiling point, and solubility are not readily available in public

literature and would require experimental determination.

Chemical Reactivity and Mechanisms
The reactivity of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine is primarily characterized by the

susceptibility of its chloro-substituted positions to nucleophilic attack and the ability of the

methylsulfanyl group to undergo oxidation.

Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic

substitution (SNAr) at positions bearing leaving groups, such as chlorine atoms. The reactivity

of halogenated pyrimidines generally follows the order C4(6) > C2 » C5.[3] For the title

compound, the primary sites of substitution are the chlorine atoms at the C4 and C5 positions.

Regioselectivity: The C4 position is generally more activated towards nucleophilic attack than

the C5 position due to the stabilizing effect of the adjacent nitrogen atom on the

Meisenheimer intermediate. However, the regioselectivity can be influenced by the nature of

the nucleophile, solvent, and reaction conditions.[3][4]

Common Nucleophiles: A wide range of nucleophiles can displace the chloro groups,

including:
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Amines (Amination): Primary and secondary amines react to form aminopyrimidines, a

common scaffold in drug discovery.

Alkoxides (Alkoxylation): Sodium or potassium alkoxides can be used to introduce alkoxy

groups.

Thiols (Thiolation): Thiolates can displace chlorine to form thioethers.

Oxidation of the Methylsulfanyl Group
The sulfur atom in the 2-(methylsulfanyl) group is susceptible to oxidation. This reaction is a

key strategy for further functionalization at the C2 position.

Oxidation to Sulfoxide and Sulfone: The sulfide (-SMe) can be oxidized to a methylsulfinyl (-

S(O)Me) and further to a methylsulfonyl (-SO₂Me) group using common oxidizing agents like

meta-chloroperoxybenzoic acid (m-CPBA).[5]

Enhanced Reactivity: The methylsulfonyl group is an excellent leaving group, significantly

more labile than the original methylsulfanyl group.[5] This allows for a second class of

nucleophilic substitutions at the C2 position, enabling the synthesis of trisubstituted

pyrimidines.

Figure 1: Principal Reactivity Pathways
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Principal reactivity pathways for the target compound.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the title compound

and its subsequent derivatization.

Synthesis of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine
This protocol is adapted from a known procedure for the chlorination of a pyrimidinone

precursor.[2]

Reaction Scheme: 5-chloro-2-(methylthio)pyrimidin-4(3H)-one + POCl₃ → 4,5-Dichloro-2-
(methylsulfanyl)pyrimidine

Procedure:

Suspend 5-chloro-2-(methylthio)pyrimidin-4(3H)-one (1 equivalent) in phosphorus

oxychloride (POCl₃, ~8-10 volumes).

Heat the suspension to reflux and maintain for 2 hours. The reaction should be monitored for

completion (e.g., by TLC or LC-MS).

After completion, cool the reaction mixture to room temperature.

Remove the excess phosphorus oxychloride under reduced pressure.

Carefully quench the residue by adding distilled water (be cautious, the reaction is

exothermic).

Adjust the pH of the aqueous mixture to 7-8 using a saturated aqueous solution of potassium

carbonate.

Extract the product from the aqueous layer using dichloromethane (4 x 2 volumes).

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium

sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4,5-
Dichloro-2-(methylsulfanyl)pyrimidine as a light brown solid.[2]

Figure 2: Experimental Workflow for Synthesis
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Click to download full resolution via product page

A step-by-step workflow for the synthesis protocol.

General Protocol for Nucleophilic Substitution at C4
This generalized protocol illustrates the reaction with an amine nucleophile.

Procedure:

Dissolve 4,5-Dichloro-2-(methylsulfanyl)pyrimidine (1 equivalent) in a suitable aprotic

solvent (e.g., THF, DMAc, or NMP).

Add the amine nucleophile (1-1.2 equivalents).

Add a non-nucleophilic base (1.2-1.5 equivalents), such as diisopropylethylamine (DIPEA) or

potassium carbonate, to scavenge the HCl byproduct.

Stir the reaction at room temperature or heat as required, monitoring progress by TLC or LC-

MS.

Upon completion, dilute the reaction mixture with water and extract with an organic solvent

(e.g., ethyl acetate).

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by column chromatography or recrystallization.

General Protocol for Oxidation of the Sulfide to Sulfone
This protocol is based on the oxidation of a similar methylsulfanyl pyrimidine.[5]

Procedure:

Dissolve 4,5-Dichloro-2-(methylsulfanyl)pyrimidine (1 equivalent) in a chlorinated solvent

such as dichloromethane (DCM).

Cool the solution to 0 °C in an ice bath.
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Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) portion-wise, maintaining

the temperature below 5 °C.

Allow the mixture to warm to room temperature and stir until the starting material is

consumed (monitor by TLC or LC-MS).

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

Separate the layers and extract the aqueous phase with DCM.

Combine the organic layers, wash with sodium bicarbonate solution and brine, then dry over

anhydrous sodium sulfate.

Concentrate the solution under reduced pressure to yield the 4,5-dichloro-2-

(methylsulfonyl)pyrimidine product, which can be further purified if necessary.

Applications in Research and Drug Development
Substituted pyrimidines are a cornerstone of modern medicinal chemistry.[1] 4,5-Dichloro-2-
(methylsulfanyl)pyrimidine provides a platform for generating diverse molecular libraries. The

differential reactivity of the C4/C5 chloro groups and the C2 methylsulfanyl group allows for

sequential and site-selective modifications. This enables the synthesis of complex molecules

with potential applications as:

Kinase Inhibitors: The pyrimidine core is prevalent in many approved kinase inhibitors.

Antiviral and Anticancer Agents: Fluorinated pyrimidines are known anticancer drugs, and

various substituted pyrimidines show a broad range of biological activities.[6][7][8]

Scaffolds for Agrochemicals: Pyrimidine derivatives are also used in the development of

fungicides and other crop protection agents.[7]

Conclusion
4,5-Dichloro-2-(methylsulfanyl)pyrimidine is a valuable and highly reactive intermediate. A

thorough understanding of its reactivity, particularly the regioselectivity of nucleophilic aromatic

substitution and the potential for oxidation of the methylsulfanyl group, allows researchers to

strategically design and execute synthetic routes toward novel and complex target molecules.
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The protocols provided herein serve as a practical guide for the utilization of this compound in

a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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